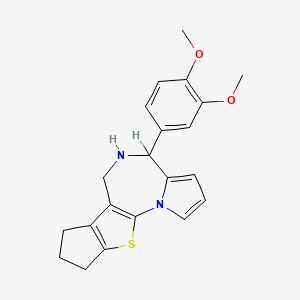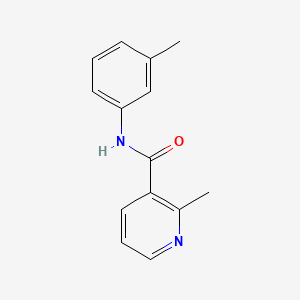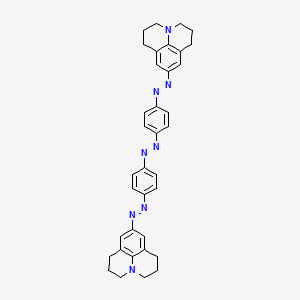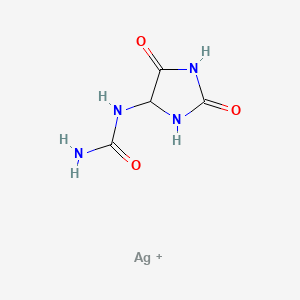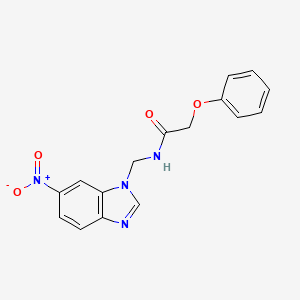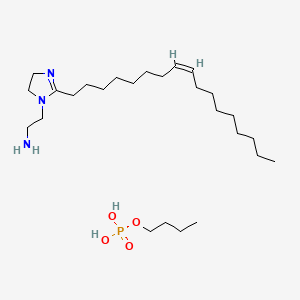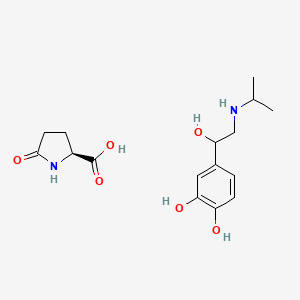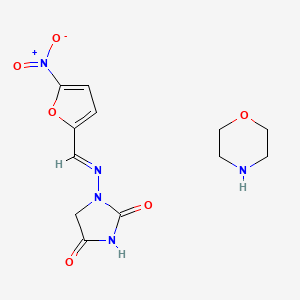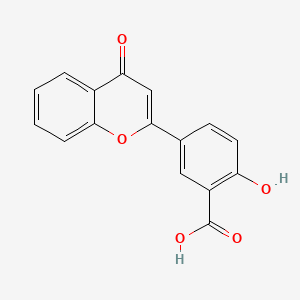
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine typically involves the reaction of decylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Decylamine Reaction: Decylamine is reacted with ethylenediamine in the presence of a suitable solvent.
Glycine Introduction: The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
作用機序
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine involves its interaction with specific molecular targets and pathways The decylamino group can interact with hydrophobic regions of biomolecules, while the glycine moiety may participate in hydrogen bonding and other interactions
類似化合物との比較
Similar Compounds
N-(2-((2-(Dodecylamino)ethyl)amino)ethyl)glycine: Similar structure with a dodecyl group instead of a decyl group.
N-(2-((2-(Octylamino)ethyl)amino)ethyl)glycine: Contains an octyl group instead of a decyl group.
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is unique due to its specific decylamino group, which imparts distinct hydrophobic properties and potential interactions with biomolecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
176234-88-1 |
|---|---|
分子式 |
C16H35N3O2 |
分子量 |
301.47 g/mol |
IUPAC名 |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C16H35N3O2/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21/h17-19H,2-15H2,1H3,(H,20,21) |
InChIキー |
KJCUXIMAHDQOLL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


